molecular formula C11H11ClN2O2 B3034158 Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 141517-48-8

Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3034158
CAS No.: 141517-48-8
M. Wt: 238.67 g/mol
InChI Key: YKGWSAREZDAIBT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 141517-48-8) is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry for developing pharmacologically active agents. Recent scientific literature highlights that compounds based on the imidazo[1,2-a]pyridine core, particularly those with specific substitutions, are being investigated for their potential as narrow-spectrum antibacterial agents . For instance, research indicates that similar ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives can act as inhibitors of the bacterial cell division protein FtsZ, a promising target for combating antibiotic resistance . This suggests that this compound serves as a valuable chemical intermediate and building block for synthesizing novel molecules for biological screening. It is especially useful for researchers in drug discovery programs focused on designing and optimizing new anti-infective agents. The product is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWSAREZDAIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187271
Record name Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141517-48-8
Record name Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141517-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-formylpyridine with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent recycling and waste minimization strategies are often employed to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Nucleophilic substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.

    Ester hydrolysis: 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Oxidation: 5-chloro-2-carboxylimidazo[1,2-a]pyridine-3-carboxylate.

Scientific Research Applications

Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the chloro and ester groups can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound is compared to analogues with variations in substituent positions or functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Reference
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Cl (5), CH₃ (2) C₁₁H₁₁ClN₂O₂ 238.67 141517-48-8
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (2,5) C₁₂H₁₄N₂O₂ 218.25 -
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Cl (6) C₁₀H₉ClN₂O₂ 224.65 1260797-60-1
Ethyl 2-phenyl-5-chloroimidazo[1,2-a]pyridine-3-carboxylate Cl (5), Ph (2) C₁₆H₁₃ClN₂O₂ 300.74 959577-68-5
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (2) C₁₁H₁₂N₂O₂ 204.23 2549-19-1

Key Observations :

  • Steric and Electronic Modifications : Replacing the 2-methyl group with a phenyl group (CAS 959577-68-5) introduces steric bulk and enhances π-π interactions, relevant in receptor binding .
  • Methyl vs.

Reactivity Trends :

  • Chlorination Reactions : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) to form 5-(chloromethyl) derivatives (83% yield), demonstrating the reactivity of methyl groups at position 5 .
  • Regioselectivity : Substituent position critically affects reaction outcomes. For example, 5-methyl derivatives undergo chlorination at the methyl group, while 2-methyl analogues may resist such modifications .

Physical and Chemical Properties

Melting Points :

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: 69°C .
  • Derivatives with additional substituents (e.g., methylthio or oxo groups) exhibit higher melting points (e.g., 172–175°C for ethyl 4-methylthio-2-oxo-2H-pyranoimidazopyridine-3-carboxylate) . The target compound’s solid-state stability likely aligns with halogenated analogues.

Spectroscopic Data :

  • IR spectra of related compounds show strong carbonyl stretches near 1700 cm⁻¹ , consistent with ester functionalities .
  • HRMS data for analogues (e.g., [M+H]⁺ = 307.03034 in ) validate molecular weights .

Pharmacological and Industrial Relevance

  • Market Availability: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) has established suppliers in Europe, Asia, and North America, suggesting a robust market for such intermediates .

Biological Activity

Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 141517-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.

  • Molecular Formula : C11H11ClN2O2
  • Molecular Weight : 238.67 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, revealing promising results.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
HeLa (Cervical)12.7
A549 (Lung)20.3

The structure-activity relationship (SAR) analysis indicates that the presence of the chloro group enhances cytotoxicity, likely by facilitating interactions with cellular targets involved in proliferation and apoptosis.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has been shown to inhibit certain kinases involved in cancer signaling pathways.

EnzymeIC50 (µM)Reference
Protein Kinase A10.5
Cyclin-dependent Kinase 28.3

The inhibition of these enzymes could contribute to its anticancer effects by disrupting critical signaling pathways.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy Study : Research conducted by Smith et al. demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 2-aminopyridine derivatives with α-chloroketones or esters in ethanol. For example, reacting ethyl 2-chloroacetoacetate with 5-chloro-2-methylpyridine in ethanol under reflux for 6 hours yields the target compound. The reaction is monitored via TLC, and the product is purified by crystallization or column chromatography . Alternative routes may use CBr4 as a catalyst in acetonitrile for halogenated derivatives .

Reaction Conditions Details
ReagentsEthyl 2-chloroacetoacetate, 5-chloro-2-methylpyridine
SolventEthanol or acetonitrile
TemperatureReflux (70–80°C)
Time5–6 hours
Yield45–60% (after crystallization)

Q. How is the compound purified, and what analytical methods confirm its identity?

Purification is achieved via recrystallization from ethanol-water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane). Structural confirmation employs:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to verify substituent positions (e.g., methyl, chloro, and ester groups) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+^+ at m/z 255.06 for C12_{12}H11_{11}ClN2_2O2_2) .
  • Elemental analysis : Matching calculated and observed C/H/N percentages .

Q. What are the critical safety considerations for handling this compound?

While specific safety data for this compound are limited, related imidazo[1,2-a]pyridines may pose hazards. General precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Working in a fume hood due to potential dust/aerosol formation.
  • Storing in a cool, dry place away from oxidizers. Refer to SDS sheets of structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate) for hazard classification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield improvement strategies include:

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., H2_2SO4_4, FeCl3_3) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require higher temperatures.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C for 15 minutes in ethanol, yielding 59% for analogous derivatives) .

Q. What computational methods are used to predict the compound’s electronic properties?

Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, model:

  • Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) : For reactivity predictions (e.g., charge transfer interactions in biological targets) .
  • X-ray crystallography : SHELXL refines crystal structures to validate DFT-predicted geometries .

Q. How can structural modifications enhance biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Ester group hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for pharmacological testing .
  • Halogen substitution : Replacing chlorine with bromine or trifluoromethyl groups alters receptor binding (e.g., CAR agonism in imidazo[1,2-a]pyridines) .
  • Heterocycle fusion : Adding pyrano or triazolo rings modulates pharmacokinetic properties (e.g., bioavailability) .
Derivative Biological Activity
5-Trifluoromethyl analogEnhanced metabolic stability
Pyrano-fused derivativeImproved fluorescence properties
Hydrazide-functionalized analogAnticancer potential

Q. How are spectroscopic data contradictions resolved in structural elucidation?

Conflicting NMR/IR data are addressed by:

  • 2D NMR (COSY, HSQC) : Resolving overlapping signals (e.g., distinguishing methyl and aromatic protons).
  • X-ray diffraction : Definitive confirmation of bond lengths and angles (e.g., SHELX-refined structures with R-factor < 0.05) .
  • Dynamic NMR experiments : Assessing rotational barriers in flexible substituents .

Q. What role does this compound play in PROTAC development?

Imidazo[1,2-a]pyridine cores are used in PROTACs (Proteolysis-Targeting Chimeras) as E3 ligase binders. The chloro and methyl groups enhance hydrophobic interactions with ligase surfaces, while the ester allows linker conjugation to target protein ligands .

Key Challenges and Methodological Gaps

  • Stereochemical control : Racemization during synthesis requires chiral chromatography or asymmetric catalysis.
  • Toxicity profiling : Limited ecotoxicological data necessitate in silico models (e.g., ECOSAR) for risk assessment .
  • Scalability : Transitioning from batch to flow chemistry could improve reproducibility for industrial-academic partnerships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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